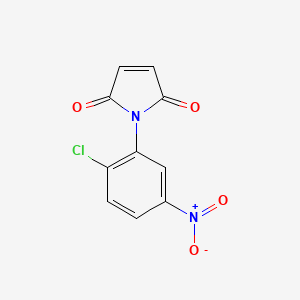

3-chloro-N-(4,4-difluorocyclohexyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

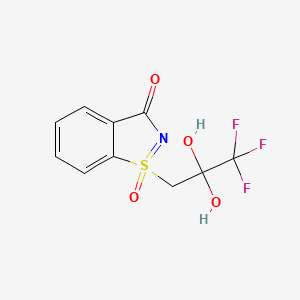

“3-chloro-N-(4,4-difluorocyclohexyl)benzamide” is a chemical compound with the molecular formula C13H14ClF2NO . Its average mass is 291.697 Da and its monoisotopic mass is 291.063782 Da .

Molecular Structure Analysis

The molecular structure of “3-chloro-N-(4,4-difluorocyclohexyl)benzamide” consists of 13 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom .科学的研究の応用

Dopamine D-2 Receptor Antagonism

One study highlights the substituted benzamide drug raclopride, showcasing its potent and selective antagonism of dopamine D-2 receptors. This is evidenced by its high affinity for striatal 3H-spiperone binding sites and low potency to block dopamine-stimulated adenylate cyclase in vitro. The in vivo administration of 3H-raclopride preferentially accumulates in dopamine-rich brain areas, suggesting its usefulness in studies of central dopamine D-2 receptors (Köhler et al., 1985).

Antiarrhythmic Activity

Another research avenue explores benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain, evaluated for oral antiarrhythmic activity. This study found that compounds derived from bis(trifluoroethoxy)benzamide exhibited significant antiarrhythmic effects, highlighting the therapeutic potential of benzamide derivatives in treating arrhythmias (Banitt et al., 1977).

Fluorescence Enhancement for Probing Biochemical Reactions

The enhancement of erbium (Er) intrinsic fluorescence intensity by Glibenclamide, a benzamide derivative, has been investigated. This study demonstrates the potential of using benzamide derivatives as fluorimetric probes in biochemical reaction studies, particularly those involving lanthanides and interactions between Ca2+ and biologically important molecules (Faridbod et al., 2009).

Antitumor Activity through Histone Deacetylase Inhibition

Research into synthetic benzamide derivatives like MS-27-275 has shown marked in vivo antitumor activity against various human tumor cell lines through inhibition of histone deacetylase (HDA). This compound induces hyperacetylation of nuclear histones, leading to changes in cell cycle distribution and suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional treatments (Saito et al., 1999).

Poly(ADP-ribose) Synthetase Inhibition

Benzamides substituted in the 3-position have been identified as the most inhibitory compounds for the nuclear enzyme poly(ADP-ribose) synthetase to date, showcasing the potential therapeutic applications of benzamide derivatives in diseases where PARP activity is implicated (Purnell & Whish, 1980).

特性

IUPAC Name |

3-chloro-N-(4,4-difluorocyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF2NO/c14-10-3-1-2-9(8-10)12(18)17-11-4-6-13(15,16)7-5-11/h1-3,8,11H,4-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQMZRLFFNCDJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC(=CC=C2)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4,4-difluorocyclohexyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2986849.png)

![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2986851.png)

![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,4-dimethylbenzene](/img/structure/B2986852.png)

![N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2986853.png)

![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986860.png)

![1-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2986861.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide](/img/structure/B2986864.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol](/img/structure/B2986867.png)

![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986869.png)

![2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986870.png)